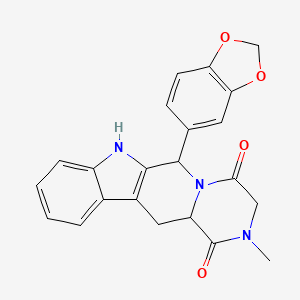

cis-Tadalafil

Description

Significance of Isomeric Forms in Pharmaceutical Research and Development

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. This difference can manifest as structural isomerism (varying connectivity) or stereoisomerism (differing spatial arrangements) biopharmaservices.combiomedgrid.com. Stereoisomers, which include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), can exhibit profoundly different biological activities, pharmacokinetic (absorption, distribution, metabolism, excretion - ADME), and pharmacodynamic properties biopharmaservices.comscite.aislideshare.netnih.gov.

In the pharmaceutical realm, this distinction is paramount. Biological systems, such as enzymes and receptors, are themselves chiral and often interact stereoselectively with drug molecules slideshare.netnih.govslideshare.net. Consequently, different stereoisomers of a drug can possess varying degrees of potency, selectivity, metabolic pathways, and toxicity profiles biomedgrid.comnih.govsolubilityofthings.comtutorchase.com. A classic, albeit tragic, example is thalidomide, where one enantiomer offered sedative benefits while its mirror image caused severe birth defects, underscoring the critical need for thorough stereochemical evaluation in drug development solubilityofthings.comtutorchase.com. Many modern drugs are chiral, with a significant portion marketed as single, active enantiomers (eutomers) to enhance therapeutic benefits and minimize adverse effects associated with less active or potentially harmful isomers (distomers) biomedgrid.comslideshare.net.

Historical Context of Tadalafil (B1681874) Isomer Research and Discovery

Tadalafil, the active pharmaceutical ingredient in Cialis®, is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for treating erectile dysfunction and pulmonary arterial hypertension nih.gov. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR) nih.govnih.govncats.ioncats.iopsu.eduresearchgate.netnih.govtandfonline.comeuropa.eu. Early research and synthesis efforts recognized the importance of controlling these stereocenters. The (6R,12aR) isomer is the enantiomerically pure form that exhibits the highest PDE5 inhibitory activity and is the basis of the marketed drug nih.govnih.govresearchgate.net.

The development of Tadalafil involved significant research into its stereochemistry, including the synthesis of various isomers and the development of analytical methods for their separation and quantification. Studies have shown that while the (6R,12aR) isomer is highly potent, its diastereomers, such as (6R,12aS) and (6S,12aR), possess significantly reduced or negligible PDE5 inhibitory activity ncats.ioncats.ionih.gov. Furthermore, Tadalafil is susceptible to epimerization, particularly at the C12a position, which can lead to the formation of less active stereoisomers, especially under alkaline conditions tandfonline.comacs.org. This susceptibility necessitates careful control during synthesis and storage to maintain the purity of the active isomer. The historical context also includes the identification of Tadalafil isomers and related analogues as adulterants in dietary supplements, driving the need for robust analytical techniques to ensure product authenticity and safety nih.govresearchgate.netresearchgate.net.

Scope and Focused Research Objectives for cis-Tadalafil Investigation

In the context of Tadalafil's stereochemistry, the term "this compound" is often used to refer to the (6R,12aR) isomer, reflecting the cis-configuration of substituents around its chiral centers nih.govresearchgate.netontosight.ai. This specific isomer is recognized for its potent PDE5 inhibitory activity nih.govresearchgate.nettargetmol.com. However, "this compound" can also appear as a synonym or an impurity (e.g., Tadalafil USP Impurity C) in chemical databases ontosight.ai. Therefore, academic research concerning this compound primarily focuses on:

Stereoselective Synthesis: Developing and optimizing synthetic routes that yield the (6R,12aR) isomer with high enantiomeric and diastereomeric purity, often starting from chiral precursors like L-tryptophan researchgate.netnih.govresearchgate.net.

Chiral Separation and Analysis: Establishing sophisticated analytical methodologies, such as chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), capable of separating and quantifying the different stereoisomers of Tadalafil. This is crucial for quality control, purity assessment, and the detection of counterfeit or adulterated products nih.govpsu.edutandfonline.comacs.org.

Structure-Activity Relationship (SAR) Studies: Investigating how variations in stereochemistry affect the PDE5 inhibitory potency and selectivity of Tadalafil analogues. This research helps elucidate the molecular basis of Tadalafil's therapeutic action and guides the design of new, potentially improved compounds ncats.ioncats.ionih.govresearchgate.net.

Epimerization and Stability Studies: Understanding the chemical pathways and conditions that can lead to the epimerization of the active (6R,12aR) isomer into less active stereoisomers, ensuring the stability and integrity of the drug substance tandfonline.comacs.org.

The investigation into this compound and its related stereoisomers is integral to ensuring the quality, efficacy, and safety of Tadalafil-based pharmaceuticals and to advancing the understanding of chiral drug design.

Tadalafil Stereoisomers and Their Relative PDE5 Inhibitory Activity

| Stereoisomer | Configuration | Relative PDE5 Inhibitory Activity | Notes |

| Tadalafil | (6R,12aR) | Potent | The active pharmaceutical ingredient; often referred to as this compound due to its configuration. nih.govnih.govncats.ioresearchgate.net |

| (6S,12aS)-Tadalafil | (6S,12aS) | Inactive / Very Low | Enantiomer of the active isomer. ncats.ioncats.io |

| (6R,12aS)-Tadalafil | (6R,12aS) | Low / Some Activity | Diastereomer. ncats.ioncats.ionih.gov |

| (6S,12aR)-Tadalafil | (6S,12aR) | Low / Some Activity | Diastereomer. ncats.ioncats.ionih.gov |

| (-)-trans-Tadalafil | (e.g., 6R,12aS) | Some Activity | Identified in counterfeit products; often refers to a trans-diastereomer. nih.govresearchgate.net |

Compound Name List:

this compound

Tadalafil

(6R,12aR)-Tadalafil

(6S,12aS)-Tadalafil

(6R,12aS)-Tadalafil

(6S,12aR)-Tadalafil

(-)-trans-Tadalafil

Tadalafil EP Impurity A

Tadalafil EP Impurity B

Tadalafil USP Impurity C

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861443 | |

| Record name | 6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Stereochemical Foundations of Cis Tadalafil

Elucidation of Absolute Configuration: The (6R,12aR) Diastereomer

The determination of the absolute configuration of Tadalafil (B1681874), particularly the (6R,12aR) diastereomer, has been a subject of significant research. Advanced spectroscopic techniques, including vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD), in conjunction with nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in this elucidation acs.orgacs.orgnih.govresearchgate.netresearchgate.netuff.br. By comparing experimentally obtained VCD spectra with computationally simulated ones, researchers have been able to confidently assign the absolute configuration of the (6R,12aR)/(6S,12aS) enantiomeric pair without prior knowledge of their relative stereochemistry acs.orgacs.orgnih.govresearchgate.net. X-ray crystallography, a traditional method for determining absolute configuration, has also been employed, particularly when combined with anomalous diffraction techniques, which have advanced to allow determination even with lighter atoms like oxygen mit.edunih.gov. The (6R,12aR) configuration is recognized as the name-sake isomer and the most potent inhibitor of phosphodiesterase-5 (PDE5) acs.orgncats.io.

Conformational Analysis and Detailed Stereoisomerism of Tadalafil Analogues

Tadalafil exists as four stereoisomers, arising from the two chiral centers at C6 and C12a acs.orgacs.orgnih.gov. The active pharmaceutical ingredient is the (6R,12aR) isomer, while the (6S,12aS) isomer is its enantiomer. The other two isomers, (6S,12aR) and (6R,12aS), are diastereomers and are often referred to as trans isomers, exhibiting significantly reduced or negligible PDE5 inhibitory activity ncats.ioresearchgate.netacs.org. Conformational analysis, often aided by computational methods, helps understand the spatial arrangement of atoms within these isomers, including the orientation of the 1,3-benzodioxolyl group and the puckering of the 3′,4′-OCH2O ring acs.org. Studies have also explored the stereoisomerism of various Tadalafil analogues, investigating how modifications to the core structure affect stereochemical outcomes and biological activity nih.gov. For instance, the R absolute configuration at specific centers within the tetrahydro-β-carboline moiety has been identified as crucial for PDE5 inhibition nih.gov.

Mechanisms and Conditions of Cis-Trans Isomerization

The interconversion between stereoisomers, particularly cis-trans isomerization or epimerization, can occur under specific chemical conditions. Forced degradation studies have indicated that Tadalafil can convert to its (6S,12aR) diastereomer under acidic conditions and to its (6R,12aS) diastereomer under alkaline conditions researchgate.net. Furthermore, epimerization at the C12a stereocenter of the (6R,12aR) isomer to the less active (6R,12aS) stereoisomer can be induced by refluxing in a solution containing dimethylformamide (DMF) and potassium carbonate (K2CO3) acs.org. These findings highlight the sensitivity of Tadalafil's stereochemistry to environmental factors, which is critical for synthesis, purification, and formulation processes.

Role of Stereocenters in the Tetrahydro-β-carboline Moiety of Tadalafil

The tetrahydro-β-carboline (THβC) ring system forms the core structure of Tadalafil and is integral to its interaction with the PDE5 enzyme hiro-clinic.or.jpdntb.gov.uaresearchgate.net. The stereocenters within this moiety, specifically at positions C6 and C12a, play a critical role in determining the molecule's three-dimensional conformation and its binding affinity to the target enzyme nih.gov. Research indicates that the R absolute configuration at these positions is essential for potent PDE5 inhibition nih.gov. Modifications or alterations to these stereocenters, such as epimerization to the trans configuration, lead to a significant reduction in biological activity acs.org. The precise spatial arrangement dictated by these stereocenters allows Tadalafil to adopt an optimal conformation for binding within the active site of PDE5, thereby exerting its therapeutic effect.

Advanced Spectroscopic and Chiroptical Methods for Stereochemical Assignment

The unambiguous assignment of stereochemistry in Tadalafil and its analogues relies heavily on a suite of advanced spectroscopic and chiroptical techniques. Vibrational Circular Dichroism (VCD) spectroscopy, in particular, has emerged as a powerful tool for identifying diastereoisomers and determining absolute configurations, especially when used in combination with NMR spectroscopy acs.orgacs.orgnih.govresearchgate.netuff.br. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectroscopy also provide valuable chiroptical information that complements VCD data acs.orgacs.orgnih.govresearchgate.net.

Infrared (IR) spectroscopy is frequently employed to assist in the assignment of relative stereochemistry acs.orgacs.orgnih.govresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation), provides detailed structural information and aids in assigning configurations and conformational preferences nih.govresearchgate.netjst.go.jp. X-ray crystallography remains a definitive method for structure determination, capable of assigning absolute configuration, especially with modern advancements in data analysis and detector technology mit.edunih.gov. The combined application of these experimental techniques, often supported by theoretical calculations (e.g., Density Functional Theory - DFT), offers a robust and reliable approach to characterizing the complex stereochemistry of Tadalafil and its related compounds acs.orgresearchgate.netresearchgate.netmdpi.com.

Table 1: Tadalafil Stereoisomers and Configurations

| Stereoisomer Designation | Absolute Configuration | Relative Configuration | PDE5 Inhibitory Activity |

| Tadalafil (Active) | (6R, 12aR) | cis | Potent |

| Enantiomer of Active | (6S, 12aS) | cis | Negligible |

| Diastereomer 1 | (6S, 12aR) | trans | Very Low/Negligible |

| Diastereomer 2 | (6R, 12aS) | trans | Very Low/Negligible |

Table 2: Spectroscopic and Chiroptical Methods for Stereochemical Assignment

| Method | Primary Application in Tadalafil Stereochemistry | Reference(s) |

| Vibrational Circular Dichroism (VCD) | Absolute configuration assignment, identification of diastereoisomers, conformational analysis. | acs.orgacs.orgnih.govresearchgate.netresearchgate.netuff.br |

| Electronic Circular Dichroism (ECD) | Absolute configuration assignment, conformational analysis, complementarity with VCD and ORD. | acs.orgacs.orgnih.govresearchgate.netresearchgate.netmdpi.com |

| Optical Rotatory Dispersion (ORD) | Absolute configuration assignment, complementarity with VCD and ECD. | acs.orgacs.orgnih.govresearchgate.netresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Elucidation of relative stereochemistry, conformational analysis, assignment of configurations in analogues, studying interactions. | acs.orgacs.orgnih.govnih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Assistance in assignment of relative stereochemistry. | acs.orgacs.orgnih.govresearchgate.net |

| X-ray Crystallography | Definitive determination of absolute configuration, structure elucidation, especially with anomalous diffraction techniques. | acs.orgmit.edunih.gov |

| Mass Spectrometry (MS) | Molecular formula confirmation, aiding in identification of isomers and analogues. | researchgate.netresearchgate.net |

Iii. Synthetic Methodologies for Cis Tadalafil and Its Isomers

Strategies for Stereoselective Synthesis of Tadalafil (B1681874) and its Isomers

The core of most tadalafil syntheses involves the construction of the tetrahydro-β-carboline ring system, which establishes the two crucial stereocenters at positions C6 and C12a. researchgate.net The primary starting material is typically an enantiomerically pure form of tryptophan, with D-tryptophan being the common precursor for the biologically active (6R,12aR)-tadalafil. researchgate.netgoogle.com However, syntheses starting from the less expensive L-tryptophan have also been developed, incorporating epimerization steps to achieve the desired R-configurations. researchgate.net

The Pictet-Spengler reaction is a cornerstone in the synthesis of tadalafil and its isomers. wikipedia.orgchemrxiv.orgnih.gov This reaction involves the condensation of a β-arylethylamine (in this case, a tryptophan derivative) with an aldehyde (piperonal), followed by an acid-catalyzed intramolecular cyclization to form the tetrahydro-β-carboline core. wikipedia.orggoogle.com The diastereoselectivity of this reaction, which dictates the cis/trans ratio of the product, is highly dependent on the reaction conditions. researchgate.netresearchgate.net

Early synthetic routes reported by Daugan and coworkers involved the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (B3395001) using trifluoroacetic acid (TFA) in dichloromethane, which often resulted in a mixture of cis and trans isomers that required separation by column chromatography. researchgate.netgoogle.comgoogle.com Extensive studies have been conducted to optimize this key step. The choice of acid catalyst and solvent has been found to be crucial in controlling the stereochemical outcome. For example, using benzoic acid as a catalyst in acetic acid has been reported to yield a cis/trans ratio of 92:8. researchgate.netresearchgate.net

| Tryptophan Derivative | Aldehyde | Catalyst/Acid | Solvent | cis:trans Ratio | Reference |

|---|---|---|---|---|---|

| D-Tryptophan Methyl Ester | Piperonal | Trifluoroacetic Acid (TFA) | Dichloromethane | 3:2 | google.com |

| D-Tryptophan Methyl Ester | Piperonal | Benzoic Acid | Acetic Acid | 92:8 | researchgate.netresearchgate.net |

| D-Tryptophan Methyl Ester HCl | Piperonal | - | Nitromethane (B149229) | 99:1 | researchgate.netresearchgate.net |

| D-Tryptophan Methyl Ester HCl | Piperonal | - | Acetonitrile (B52724) | 99:1 | researchgate.net |

Crystallization-Induced Asymmetric Transformation (CIAT) represents a powerful strategy to maximize the yield of the desired stereoisomer. researchgate.net This technique combines a reversible epimerization reaction with the selective crystallization of one diastereomer from the equilibrium mixture. In the context of tadalafil synthesis, CIAT can be applied to the Pictet-Spengler reaction. researchgate.netchemrxiv.org

The process relies on the interconversion between the cis and trans diastereomers in solution while the less soluble, desired diastereomer preferentially crystallizes. This crystallization removes the desired product from the solution, shifting the equilibrium to favor its formation, theoretically allowing for a quantitative conversion of the starting material to a single isomer. chemrxiv.org A highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester hydrochloride with various aldehydes has been described using a CIAT process. researchgate.net This approach was found to be most effective in a mixed solvent system of nitromethane and toluene, where fine-tuning the solvent ratio was necessary to optimize both yield and stereoselectivity for each substrate. researchgate.net Another method describes achieving an enantiomerically pure intermediate from racemic or L-tryptophan via a crystallization-induced asymmetric transformation by adding a suitable chiral acid, such as (1R)-10-camphorsulfonic acid, which facilitates the precipitation of the desired diastereomeric salt. google.com

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a key mechanistic process that has been exploited in tadalafil synthesis. researchgate.netresearchgate.net This strategy is particularly valuable for synthesizing tadalafil from the more abundant and less expensive L-tryptophan. researchgate.net Such syntheses require the inversion of stereocenters from the (S)-configuration to the desired (R)-configuration.

Two key epimerization processes have been studied and utilized:

Base-catalyzed epimerization at C12a: The proton at the C12a position of the tetracyclic tadalafil core is adjacent to a carbonyl group, making it mildly acidic. researchgate.net Under basic conditions, such as in a DMSO-containing solvent, this proton can be abstracted to form an enolate intermediate. researchgate.netresearchgate.net Reprotonation can occur from either face, leading to epimerization at C12a. This process allows for the conversion of the (6R, 12aR)-cis isomer to the more thermodynamically stable (6R, 12aS)-trans isomer, or vice versa. researchgate.netresearchgate.net

Acid-catalyzed epimerization at C1: In a synthesis starting from L-tryptophan methyl ester, an acid-catalyzed epimerization of the C-1 position (which becomes C6 in the final tadalafil structure) of a (1S,3R)-1,3-disubstituted-tetrahydro-β-carboline intermediate has been employed to invert the configuration from S to R. researchgate.net

Synthesis and Derivatization of cis-Tadalafil Analogues and Related Chemical Entities

The core structure of tadalafil has been a template for the synthesis of numerous analogues to explore structure-activity relationships (SAR) and to develop new therapeutic agents. researchgate.netnih.gov Modifications have been made to various parts of the molecule, including the benzodioxole ring, the piperazinedione ring, and the stereochemistry at the chiral centers. researchgate.netnih.gov

One common derivatization strategy involves replacing the 3,4-methylenedioxy (benzodioxole) moiety with other substituted phenyl rings. researchgate.netnih.gov For instance, analogues with a 2-bromophenyl group have been synthesized. nih.gov Another approach involves modifying the piperazinedione ring. This has led to the discovery that replacing the hydantoin (B18101) ring of an earlier lead compound with a piperazinedione ring resulted in similar PDE5 inhibitory potency. researchgate.net Further optimization of the N-substituent on this ring led to the identification of the N-methyl group as optimal, culminating in the discovery of tadalafil. researchgate.net The piperazinedione ring has also been reduced to 5-membered imidazolidinedione or thioxoimidazolinone rings to create new series of analogues. nih.gov

The stereochemistry of the analogues has also been systematically varied. Syntheses starting from both L- and D-tryptophan have been used to produce all four possible stereoisomers (R,R; S,S; R,S; S,R) of certain analogues. nih.gov These studies have revealed that the (R) absolute configuration at the carbon analogous to C6 in tadalafil is crucial for potent PDE5 inhibition. nih.gov Interestingly, in some analogue series, derivatives synthesized from L-tryptophan were found to be more active than those derived from D-tryptophan, a reversal of the trend seen with tadalafil itself. nih.gov

| Modification Area | Specific Modification | Starting Material | Reference |

|---|---|---|---|

| Benzodioxole Moiety | Replacement with 2-bromophenyl group | D- or L-tryptophan | nih.gov |

| Benzodioxole Moiety | Replacement with 2,5-dimethoxybenzaldehyde | D- or L-tryptophan | nih.gov |

| Piperazinedione Ring | Reduction to 5-membered imidazolidinedione | D- or L-tryptophan | nih.gov |

| Piperazinedione Ring | Reduction to 5-membered thioxoimidazolinone | D- or L-tryptophan | nih.gov |

| Stereochemistry | Synthesis of R,S, S,R, and S,S isomers | D- and L-tryptophan | nih.gov |

Optimization of Synthetic Routes for Enhanced cis-Selectivity and Overall Yield

Significant efforts have been directed towards optimizing the synthesis of tadalafil to make it more efficient, cost-effective, and environmentally friendly for industrial-scale production. google.comresearchgate.net Key areas of optimization include improving the stereoselectivity of the Pictet-Spengler reaction, reducing the number of synthetic steps, and using safer reagents. rsc.org

As discussed previously, a major optimization was achieved by enhancing the cis-selectivity of the Pictet-Spengler reaction. By carefully selecting the solvent system (e.g., nitromethane or isopropanol), the desired cis-isomer can be selectively precipitated, driving the reaction to produce almost exclusively this isomer and simplifying the purification process. researchgate.netgoogle.com

Impurity Profiling and Control Strategies in Tadalafil Synthetic Processes

The identification and control of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the quality and safety of the final drug product. acgpubs.org In the synthesis of tadalafil, several process-related impurities and degradation products can be formed. Comprehensive studies have been conducted to identify, synthesize, and characterize these impurities to understand their origin and develop control strategies. acgpubs.orgresearchgate.net

By analyzing tadalafil produced via two different synthetic schemes using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), six main impurities were identified at levels of 0.1-0.15%. acgpubs.orgsemanticscholar.org

| Impurity | Origin / Formation | Reference |

|---|---|---|

| Impurity A (β-carboline acid) | Unreacted starting material from the final cyclization step in one synthetic scheme. | acgpubs.org |

| Impurity B (Dimer) | Formed by the intermolecular amide coupling of two molecules of Impurity A under cyclization conditions. | acgpubs.org |

| Impurity C (trans-Tadalafil) | The diastereomer of tadalafil, formed during the Pictet-Spengler reaction. | acgpubs.org |

| Impurity D (Acetylated intermediate) | Formed by the reaction of the tetrahydro-β-carboline intermediate with acetyl chloride present as an impurity in the chloroacetyl chloride reagent. | acgpubs.org |

| Impurity E (cis-Isomer of Impurity F) | An isomer of Impurity F, formed from the reaction with dichloroacetyl chloride impurity. | acgpubs.orgresearchgate.net |

| Impurity F | Formed from the reaction of the tetrahydro-β-carboline intermediate with dichloroacetyl chloride, an impurity in the chloroacetyl chloride reagent. | acgpubs.orgresearchgate.net |

Control strategies for these impurities involve a thorough understanding of the reaction mechanisms and careful control of the process parameters. For example, to control Impurities D and F, it is essential to use highly pure chloroacetyl chloride that is free from acetyl chloride and dichloroacetyl chloride contaminants. acgpubs.org The formation of Impurity B can be minimized by optimizing the final cyclization conditions to favor the intramolecular reaction over the intermolecular dimerization. Controlling the diastereoselectivity of the Pictet-Spengler reaction is the primary strategy for minimizing the level of Impurity C (trans-Tadalafil). acgpubs.org By implementing these control strategies and using appropriate analytical methods to monitor impurity levels, the quality of the final tadalafil API can be ensured. daicelpharmastandards.com

Iv. Advanced Analytical and Spectroscopic Characterization of Cis Tadalafil

Chromatographic Techniques for Isomer Separation, Quantification, and Purity Assessment

Chromatographic methods are indispensable for separating cis-Tadalafil from its isomers and other related impurities, as well as for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies for Isomer Resolution

HPLC is a cornerstone technique for analyzing tadalafil (B1681874) and its stereoisomers. Various methods have been developed, often employing reversed-phase C18 columns with acetonitrile (B52724) and aqueous buffers as mobile phases. For instance, a method using a Chiralpak AD column with a hexane-isopropyl alcohol mobile phase (1:1, v/v) achieved baseline chiral separation of tadalafil's four isomers within 30 minutes, with resolutions greater than 2.0 for enantiomeric pairs oup.com. Another study utilized a Lux Cellulose-3 column with a gradient elution of water, acetonitrile, and acetic acid, achieving separation of tadalafil, its enantiomer, and two diastereomers within 24 minutes, with resolutions exceeding 2.3 tandfonline.com. HPLC methods are also crucial for purity assessment, with retention time shifts relative to tadalafil aiding in the preliminary identification of related substances, such as N-isopropyl tadalafil, where a shift was observed from 14.2 min to 12.8 min at 220 nm detection vulcanchem.com.

Table 1: Representative HPLC Parameters for Tadalafil Isomer Separation

| Parameter | Method 1 (Chiralpak AD) | Method 2 (Lux Cellulose-3) | Method 3 (RP-HPLC) vulcanchem.com |

| Column | Chiralpak AD | Lux Cellulose-3 | C18 |

| Mobile Phase | Hexane–isopropyl alcohol (1:1, v/v) | Water, Acetonitrile, Acetic Acid (gradient) | Acetonitrile/Water gradient |

| Flow Rate | Not specified | 0.40 mL/min | Not specified |

| Detection Wavelength | 220 nm | 285 nm | 220 nm |

| Run Time | < 30 min | < 24 min | Not specified |

| Resolution (min) | > 2.0 (for enantiomeric pairs) | > 2.3 (between any two isomers) | Not specified |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications for Rapid Analysis

UHPLC offers significant advantages in terms of speed and efficiency for the analysis of tadalafil and its related compounds. A UHPLC-UV method using a Kinetex C18 column (50 × 2.1 mm; 1.7 μm) with acetonitrile and an aqueous triethylamine (B128534) solution as the mobile phase allowed for rapid quantification of tadalafil and its degradation products ufmg.brresearchgate.net. Another UHPLC-MS/MS method employed a Shiseido C18 column (100 × 2.1 mm, 2.7 µm) with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile, achieving a total run time of just 1 minute per sample for tadalafil determination in plasma nih.gov. These methods are critical for high-throughput analysis and quality control.

Table 2: Representative UHPLC Parameters for Tadalafil Analysis

| Parameter | Method 1 (Kinetex C18) ufmg.brresearchgate.net | Method 2 (Shiseido C18) nih.gov |

| Column | Kinetex C18 (50 × 2.1 mm; 1.7 μm) | Shiseido C18 (100 × 2.1 mm, 2.7 µm) |

| Mobile Phase | Acetonitrile and aqueous triethylamine solution | 2.0 mM Ammonium acetate and Acetonitrile (55:45, v/v) with 0.1% formic acid |

| Flow Rate | Not specified | 0.7 mL/min |

| Detection | UV | ESI-MS/MS |

| Run Time | Rapid analysis | 1 min |

Mass Spectrometry (MS) in Isomer Identification and Structural Elucidation

Mass spectrometry, particularly high-resolution and tandem MS, plays a crucial role in identifying this compound and elucidating its structure by providing accurate mass measurements and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is employed to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental composition. For example, an analogue of tadalafil, isopropylnortadalafil, was identified with an accurate mass corresponding to C24H23N3O4, with a protonated molecular ion [M+H]+ detected at m/z 418.1764 (calculated: 418.1760) vulcanchem.comresearchgate.net. HRMS has also been used to identify tadalafil analogues in dietary supplements, with mass errors within ±2 ppm tolerance aiding in the preliminary assignment of isomers researchgate.net.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Analysis

ESI-MS/MS provides valuable structural information through the analysis of fragmentation patterns. For tadalafil, characteristic fragment ions can be observed, such as those resulting from benzodioxole cleavage or piperazine (B1678402) ring fragmentation vulcanchem.com. Studies on tadalafil analogues have shown that MS/MS fragmentation patterns can be similar to known isomers, necessitating complementary techniques for definitive identification researchgate.net. For instance, the fragmentation pattern of a chloropropanoylpretadalafil (B1145442) analogue suggested a chloropropanoyl moiety modification nih.gov.

Table 3: Representative Mass Spectrometry Data for Tadalafil and Analogues

| Compound / Ion | Technique | m/z Value | Calculated Mass (ppm error) | Fragment Description | Reference |

| Isopropylnortadalafil | HRMS ([M+H]+) | 418.1764 | 418.1760 (0.1 ppm) | - | vulcanchem.comresearchgate.net |

| Tadalafil | HRMS ([M+H]+) | 391.1710 | 391.1714 (-0.1 ppm) | - | vulcanchem.com |

| Tadalafil | ESI-MS/MS | 373.1605 | - | [M-H2O+H]+ | tandfonline.com |

| Tadalafil | ESI-MS/MS | 355.1500 | - | [M-2H2O+H]+ | tandfonline.com |

| Tadalafil | ESI-MS/MS | 262.1183 | - | Benzodioxole cleavage | vulcanchem.com |

| Tadalafil | ESI-MS/MS | 176.0702 | - | Piperazine ring fragment | vulcanchem.com |

| Chloropropanoylpretadalafil | HRMS ([M+H]+) | 441.1216 | 441.1216 (0.87 ppm) | - | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy, including 1H NMR, 13C NMR, and 2D NMR techniques like NOESY, is vital for confirming the complete structure and stereochemistry of this compound. The assignment of cis and trans stereochemistry for tetrahydro-β-carboline derivatives, which are precursors or related structures to tadalafil, is often based on differences in 13C NMR chemical shifts for carbons C-1 and C-3, where trans isomers typically resonate upfield compared to cis isomers due to 1,3-interactions nih.govmdpi.comnih.gov. For example, in dimethyl sulfoxide-d6 (DMSO-d6), the H6 proton of cis isomers of N-isopropyl tadalafil resonates around 6.15–6.19 ppm, distinguishing them from trans isomers which appear at 6.75–7.02 ppm vulcanchem.com. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can directly confirm the relative stereochemistry between protons, such as the cis configuration between methine protons at C-6 and C-12a in tadalafil niph.go.jpnih.gov. NMR data, when combined with chiroptical methods like VCD, ECD, and ORD, significantly increases the reliability of stereochemical assignments acs.org.

Table 4: Representative NMR Chemical Shifts for Tadalafil Stereoisomer Differentiation

| Proton/Carbon | This compound Isomer (ppm) | trans-Tadalafil Isomer (ppm) | Technique | Solvent | Reference |

| H6 | ~6.15–6.19 | ~6.75–7.02 | 1H NMR | DMSO-d6 | vulcanchem.com |

| C1 | Downfield | Upfield | 13C NMR | DMSO-d6 | nih.govmdpi.com |

| C3 | Downfield | Upfield | 13C NMR | DMSO-d6 | nih.govmdpi.com |

Compound List:

this compound

Tadalafil

N-isopropyl tadalafil

Isopropylnortadalafil

Tadalafil analogues

(6R,12aR)-Tadalafil

(6S,12aS)-Tadalafil (enantiomer of Tadalafil)

(6S,12aR)-Tadalafil (diastereomer)

(6R,12aS)-Tadalafil (diastereomer)

Chloropropanoylpretadalafil

Homotadalafil

Bisprehomotadalafil (B1381577)

Bisprecyclopentyltadalafil

N-octyl nortadalafil (B1662904)

N-ethyl nortadalafil

V. Computational Chemistry and Molecular Modeling of Cis Tadalafil

Quantum Mechanical and Molecular Dynamics Simulations of Tadalafil (B1681874) Systems

Molecular dynamics (MD) simulations are frequently employed to study the behavior of Tadalafil in biological systems, particularly its interaction with protein targets. nih.govacs.org These simulations model the movement of atoms over time, providing a dynamic picture of how the ligand binds and induces conformational changes in the receptor. For instance, MD simulations have been used to explore the stability of Tadalafil within the binding sites of Phosphodiesterase Type 5 (PDE5) and Phosphodiesterase Type 6 (PDE6). acs.org Studies have shown that after an initial period of adjustment, the Tadalafil-PDE5 complex reaches a stable, equilibrated state, which can be maintained for extended simulation times (e.g., up to 100 nanoseconds). acs.org These simulations are crucial for validating docking poses and understanding the dynamic nature of the interactions that stabilize the complex. acs.org

Computer-assisted simulation docking experiments are another facet of molecular mechanics simulations used to assess the binding of Tadalafil to various ligands and receptors. nih.govnih.gov These simulations help in predicting the preferred orientation of Tadalafil when bound to a target, which is a critical first step for more intensive computational studies like MD simulations and binding free energy calculations. acs.orgresearchgate.net

In Silico Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational approaches are pivotal in elucidating the Structure-Activity Relationships (SAR) of Tadalafil and its analogues. Techniques such as Multivariate Image Analysis applied to Quantitative Structure-Activity Relationships (MIA-QSAR) have been utilized to model and predict the bioactivity of compounds derived from Tadalafil analogues. nih.gov This ligand-based approach allows for the development of predictive models based on the chemical structures of a series of compounds. nih.gov By using these models, researchers can predict the activity of novel compounds that are synthesized as variations of the core Tadalafil structure. nih.gov Such in silico screening helps in prioritizing which novel compounds to synthesize and test, thereby accelerating the drug discovery process. nih.gov

Furthermore, molecular fingerprint-based virtual screening protocols combined with structure-based pharmacophore development have been used to identify novel Tadalafil-like PDE5 inhibitors with high selectivity. nih.gov These computational screening methods filter large chemical databases to find molecules with structural and chemical features similar to Tadalafil, which are predicted to have high binding affinity for PDE5. nih.gov

Prediction and Analysis of Molecular Interactions and Binding Affinities (e.g., with Phosphodiesterase Type 5)

A key application of molecular modeling is the prediction and detailed analysis of how Tadalafil interacts with its primary target, PDE5. Molecular docking and subsequent MD simulations are used to identify the specific amino acid residues in the PDE5 active site that are crucial for binding. nih.govresearchgate.net

Computational studies have revealed that Tadalafil's high affinity and selectivity for PDE5 over other phosphodiesterases, like PDE6, are due to specific interactions with key residues in the enzyme's binding pocket. nih.govacs.org Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, provide quantitative estimates of binding affinity. For example, the predicted binding free energy for Tadalafil with PDE5 has been calculated to be -41.12 kcal/mol, which is significantly more favorable than its predicted binding energy with PDE6 (-35.21 kcal/mol). nih.govacs.org This computational result aligns well with experimental data showing Tadalafil's high selectivity for PDE5. nih.gov

Key residues in the PDE5 active site that form stabilizing interactions with Tadalafil include both hydrophobic and hydrogen-bonding contacts. Specific residues identified as critical for Tadalafil binding and selectivity include Val782 and Leu804. nih.govresearchgate.net The interactions are primarily hydrophobic, with the Tadalafil molecule fitting into a pocket lined by nonpolar residues, but specific hydrogen bonds, often involving an invariant glutamine residue (Gln817), are also critical for anchoring the inhibitor. nih.govmdpi.com

Computational Investigations into Crystal Habits and Polymorphism of Tadalafil

Computational studies are instrumental in understanding the solid-state properties of Tadalafil, such as its crystal habits and polymorphism. acs.orgnih.gov The crystal habit, or the external morphology of a crystal, can significantly impact pharmaceutical properties like dissolution rate and compressibility. nih.gov Researchers have used computational methods to rationalize why Tadalafil crystallizes into different habits—such as needles, plates, and blocks—from different solvent systems. acs.orgnih.gov

Molecular dynamics simulations are used to study the interactions between specific crystal facets of Tadalafil and different solvent molecules (e.g., dichloromethane, ethyl acetate (B1210297), and dimethylformamide). acs.org These simulations, in conjunction with interaction topology analysis and mapping of electrostatic features on crystal surfaces, provide insights into the crystal growth mechanisms. nih.gov The calculations can explain how solvent molecules preferentially bind to certain crystal faces, inhibiting their growth and leading to the observed differences in crystal shape. nih.gov This understanding is crucial for controlling the crystallization process to produce a desired crystal habit with optimal pharmaceutical performance. acs.orgnih.gov

Vi. Preclinical Pharmacological and Mechanistic Investigations of Tadalafil Isomers in Non Human Models

In Vitro Enzyme Kinetics and Phosphodiesterase Selectivity Studies

The inhibitory activity and selectivity of tadalafil (B1681874) against various phosphodiesterase (PDE) isoforms have been extensively characterized in vitro. These studies are fundamental to understanding its mechanism of action and its safety profile relative to other PDE inhibitors.

Tadalafil is a potent and competitive inhibitor of phosphodiesterase type 5 (PDE5), the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature. researchgate.netpharmaceutical-journal.com By inhibiting PDE5, tadalafil prevents the hydrolysis of cGMP to guanosine monophosphate (GMP), leading to an accumulation of intracellular cGMP. researchgate.net This enhancement of the cGMP signaling pathway is the primary mechanism behind its therapeutic effects. researchgate.netnih.gov

In biochemical assays, tadalafil demonstrates high affinity for the PDE5 enzyme. The concentration of tadalafil required to inhibit 50% of the PDE5 enzyme activity (IC50) is consistently reported in the low nanomolar range. For instance, bioassay studies have reported an IC50 value of 5 nM for tadalafil against PDE5. nih.govresearchgate.net This high potency underscores its effectiveness as a PDE5 inhibitor.

An essential characteristic of a PDE5 inhibitor is its selectivity for the target enzyme over other PDE isoforms, which are distributed throughout the body and regulate different physiological processes. Cross-reactivity with other PDEs can lead to off-target effects. Tadalafil exhibits a distinct selectivity profile.

Compared to sildenafil, tadalafil shows significantly higher selectivity for PDE5 over PDE6, an enzyme crucial for phototransduction in the retina. nih.govresearchgate.net Sildenafil's inhibition of PDE6 is associated with transient visual disturbances, an effect not commonly linked with tadalafil due to its much lower affinity for PDE6. nih.govresearchgate.net Modeling studies and bioassays indicate that tadalafil's selectivity for PDE5 is over 1000-fold greater than for PDE6. nih.gov

Tadalafil does, however, show some inhibitory activity against PDE11A4. pharmaceutical-journal.comnih.govresearchgate.net PDE11 is found in tissues such as the skeletal muscle, prostate, and testes. The selectivity of tadalafil for PDE5 over PDE11A4 is approximately 40-fold. nih.govresearchgate.net While the physiological role of PDE11 is not fully understood, this lower selectivity compared to other PDE5 inhibitors has been a subject of investigation. nih.govresearchgate.net

| PDE Isoform | IC50 (nM) | Selectivity Ratio (IC50 PDE-X / IC50 PDE5) | Primary Location of Isoform |

|---|---|---|---|

| PDE5 | 5 | 1 | Corpus cavernosum, Lungs, Platelets |

| PDE6 | 5100 | ~1020 | Retina |

| PDE11A4 | 200 | 40 | Skeletal Muscle, Prostate, Testes, Heart |

Cellular and Molecular Mechanisms in In Vitro and Non-Human Animal Models

Beyond simple enzyme inhibition, the effects of tadalafil have been explored at the cellular and molecular levels to elucidate its broader pharmacological impact.

The inhibition of PDE5 by tadalafil directly enhances the nitric oxide (NO)/cGMP signaling pathway. nih.govscispace.com In response to stimuli that release NO, soluble guanylate cyclase is activated, leading to the production of cGMP. researchgate.net Tadalafil's role is to prevent the breakdown of this cGMP. researchgate.net Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. nih.gov This cascade results in a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation in target tissues. researchgate.net This mechanism has been demonstrated in various non-human models, where tadalafil potentiates NO-dependent relaxation. nih.gov

The metabolism and transport of tadalafil are crucial determinants of its pharmacokinetic profile. In vitro studies using human liver microsomes have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for tadalafil's metabolism. researchgate.netnih.govmdpi.com The main metabolic pathway involves the conversion of tadalafil to a catechol metabolite. researchgate.netresearchgate.net Studies have shown that tadalafil can act as a weak, time-dependent inhibitor of CYP3A4 in vitro. nih.govnih.gov However, these in vitro results suggest that at therapeutic concentrations, tadalafil is unlikely to cause clinically significant changes in the clearance of other drugs metabolized by CYP3A4. nih.govresearchgate.net

Tadalafil has also been identified as a substrate for the efflux transporter P-glycoprotein (P-gp). nih.gov In vitro transport studies using cell monolayers expressing P-gp demonstrated that tadalafil is actively transported by P-gp. nih.gov The presence of a P-gp inhibitor significantly decreased the efflux of tadalafil, confirming the interaction. nih.gov This suggests that P-gp plays a role in the absorption and disposition of tadalafil.

| Protein | Interaction Type | Key Finding |

|---|---|---|

| Cytochrome P450 3A4 (CYP3A4) | Metabolism Substrate / Weak Inhibitor | Primary enzyme for tadalafil metabolism. nih.govmdpi.com Acts as a weak, time-dependent inhibitor in vitro. nih.gov |

| P-glycoprotein (P-gp) | Transport Substrate | Tadalafil is actively transported by P-gp, which may influence its absorption and distribution. nih.gov |

Recent in vitro research has explored the effects of tadalafil on hormone signaling in the context of prostate cancer. Studies using the androgen-sensitive human prostate cancer cell line (LNCaP) have shown that tadalafil can modulate the expression and activity of the androgen receptor (AR). mdpi.comnih.govuwa.edu.au

Treatment of LNCaP cells with tadalafil resulted in an increase in AR protein expression and transcriptional activity. mdpi.comnih.govresearchgate.net Furthermore, tadalafil was found to upregulate the expression of aromatase (Cyp19a1), the enzyme that converts androgens to estrogens, and estrogen receptor-β (ERβ). mdpi.comuwa.edu.aunih.gov These findings suggest that tadalafil can directly influence steroid hormone pathways within prostate cancer cells, potentially modulating their response to androgen deprivation therapy. mdpi.comnih.gov

Based on a comprehensive review of available scientific literature, there is a lack of specific preclinical pharmacological data for the compound “cis-Tadalafil” that would allow for the creation of the detailed article as requested.

The vast majority of research focuses on the pharmacologically active trans-isomer, (6R, 12aR)-Tadalafil, which is the approved drug. The cis-isomers of tadalafil are typically regarded as impurities from the chemical synthesis process or as diastereomers that are considered inactive or significantly less potent.

Consequently, dedicated preclinical and mechanistic studies investigating the specific effects of "this compound" on organ toxicity, attenuation of oxidative stress, modulation of inflammatory and apoptotic pathways, the role of the Nrf2/HO-1 pathway, and reproductive cell function in non-human models are not available in the public domain. As such, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline for the specified compound "this compound."

In Vitro and In Vivo Studies on Reproductive Cell Function in Non-Human Species

Mechanisms of Testicular Damage and Recovery

Extensive searches of publicly available scientific literature, including preclinical studies and pharmacological research, have yielded no specific information regarding the mechanisms of testicular damage or recovery associated with the chemical compound "this compound" in non-human models. All available research focuses on the compound "tadalafil" without differentiating between its isomers, such as cis- or trans-tadalafil.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the mechanisms of testicular damage and recovery specifically for this compound based on current scientific evidence. The existing body of research on tadalafil investigates its effects on testicular tissue in various contexts, including ischemia-reperfusion injury, chemotherapy-induced toxicity, and chronic administration. These studies explore mechanisms related to oxidative stress, apoptosis, and inflammation. However, this information cannot be directly and accurately attributed to the cis-isomer without specific investigation.

Further preclinical pharmacological and mechanistic investigations focusing solely on this compound are required to elucidate its specific effects on testicular tissue and to understand any potential mechanisms of damage and recovery. Without such dedicated studies, any discussion on this topic would be speculative and would not meet the required standards of scientific accuracy.

Vii. Research on Tadalafil Analogues and Impurities

Structural Elucidation of Illicit Analogues and Adulterants from Various Sources

The illegal adulteration of dietary supplements and herbal products with synthetic phosphodiesterase-5 (PDE-5) inhibitors and their analogues is a significant public health concern. ovid.comresearchgate.net To combat this, researchers employ sophisticated analytical techniques to isolate and identify these undeclared substances. The structural elucidation of these compounds is crucial for regulatory action and for understanding the potential risks they pose to consumers.

A variety of tadalafil (B1681874) analogues have been successfully identified in adulterated products. nih.gov The process of elucidation typically involves a combination of chromatographic separation and spectroscopic analysis. High-performance liquid chromatography (HPLC) is often used for the initial detection and isolation of unknown compounds from the product matrix. ovid.comresearchgate.net Once isolated, the definitive structure is determined using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govnih.govtandfonline.com High-resolution mass spectrometry (HRMS) provides precise mass data, allowing for the determination of the elemental composition of the unknown molecule. nih.govtandfonline.com Further fragmentation analysis using tandem mass spectrometry (MS/MS) helps to piece together the structural components of the analogue, often by comparing its fragmentation pattern to that of the parent tadalafil molecule. nih.govtandfonline.com One- and two-dimensional NMR experiments (like COSY, HMQC, and NOESY) are then used to confirm the connectivity of atoms and the stereochemistry of the molecule, which is essential for distinguishing between isomers like the cis and trans configurations. nih.govtandfonline.commdpi.com

The table below summarizes several illicit tadalafil analogues that have been identified and characterized from various sources.

| Illicit Analogue/Adulterant | Source | Primary Elucidation Techniques | Reference |

|---|---|---|---|

| diethylaminopretadalafil | Dietary Supplement | NMR, Mass Spectrometry | nih.gov |

| dipropylaminopretadalafil (cis-(6R, 12aR) configuration) | Health Supplement | HRMS, Chiral Column Chromatography, NMR (NOESY) | nih.gov |

| cyclopentyltadalafil | Dietary Supplement | HPLC, Quadrupole-Time-of-Flight MS, NMR | ovid.com |

| N-cyclopentyl nortadalafil (B1662904) | Dietary Supplement | HRMS, ESI-MS/MS, NMR | researchgate.net |

| aminotadalafil | Herbal Product | LC-UV, HRMS, ESI-MS/MS, IR, NMR | tandfonline.com |

| chloropropanoylpretadalafil (B1145442) | Dietary Supplement | HRMS, ESI-MS/MS, NMR | researchgate.net |

Synthesis and Characterization of Dimeric Tadalafil Analogues

In addition to monomeric analogues, dimeric forms of tadalafil have also been identified as adulterants in dietary supplements. ovid.com The structural elucidation of these complex molecules necessitates their chemical synthesis to provide certified reference material for confirmation. Research has focused on synthesizing various dimeric tadalafil analogues to be used as standards in the analysis of functional foods and supplements. researchgate.net

The synthesis of these dimers often involves amide coupling reactions. researchgate.net One effective reagent for this process has been identified as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). researchgate.net The characterization of the resulting synthetic dimers is performed using standard analytical techniques. The mass spectrum of one synthesized dimer displayed a deprotonated molecular ion at m/z 635, which was consistent with the predicted dimeric structure. acgpubs.org Infrared (IR) spectroscopy showed a characteristic carbonyl group stretching of the amide functionality, while the amine and acid OH stretches present in the precursor were absent, confirming the formation of the dimer. acgpubs.org

An important outcome of this synthetic work has been the structural revision of naturally occurring dimeric tadalafil analogues. Compounds like bisprehomotadalafil (B1381577) and bisprecyclopentyltadalafil, which were initially thought to have a trans-isomer structure, were revised to the cis-isomer configuration based on comparative analysis with the synthesized standards. researchgate.net

| Dimeric Analogue | Key Finding | Reference |

|---|---|---|

| Dimeric tadalafil with an N-cyclopentyl group | First report of this dimeric form as an adulterant. | ovid.com |

| Tadalafil bis(2-aminopropanoate) dimer impurity | Synthesized as a reference standard for quality control. | daicelpharmastandards.com |

| bisprehomotadalafil and bisprecyclopentyltadalafil | Structures revised from a tentative trans-isomer to a cis-isomer configuration following synthesis. | researchgate.net |

Importance of Isomeric Impurities as Reference Standards for Analytical Research

In pharmaceutical manufacturing, controlling impurities is essential for ensuring the safety and efficacy of the final drug product. daicelpharmastandards.com Isomeric impurities, which have the same molecular formula and connectivity as the active pharmaceutical ingredient (API) but differ in the spatial arrangement of atoms, can have different pharmacological and toxicological profiles. Cis-Tadalafil, also known as Tadalafil EP Impurity A, is the (6R,12aS) diastereomer of tadalafil. pharmaffiliates.comsynzeal.com

The availability of highly characterized reference standards for impurities like this compound is fundamental for several reasons:

Method Development and Validation: Reference standards are required to develop and validate analytical methods that can accurately separate and quantify the impurity from the API. synzeal.com This ensures that the method is specific, accurate, and precise.

Quality Control: In routine quality control, these standards are used to identify and quantify the level of the specific impurity in batches of the drug substance and drug product, ensuring they meet the specifications set by regulatory bodies. synthinkchemicals.comsynzeal.com

Regulatory Compliance: Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list specific impurities that must be controlled. synzeal.comsynthinkchemicals.com Having certified reference materials allows manufacturers to comply with these global regulatory frameworks. synthinkchemicals.com

Development of Robust Analytical Methods for Analogue Detection and Quantification

The proliferation of tadalafil analogues in counterfeit medicines and adulterated supplements necessitates the development of rapid, sensitive, and reliable analytical methods for their detection and quantification. ovid.comnih.gov A wide array of analytical techniques has been reported for the analysis of tadalafil and its related compounds in various matrices, including bulk drug material, pharmaceutical formulations, and biological samples. researchgate.netbohrium.com

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique due to its robustness and accessibility. researchgate.nethelixchrom.com However, for higher sensitivity and selectivity, especially in complex matrices like biological fluids or herbal products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govubbcluj.ro UPLC-MS/MS methods offer the advantage of shorter run times, making them suitable for high-throughput screening. nih.gov

The development of these methods involves optimizing several parameters, including the choice of chromatographic column (e.g., C18, phenyl), mobile phase composition, and detector settings. nih.govgoogle.com For LC-MS/MS, optimization of mass spectrometer parameters such as ionization mode (typically positive electrospray ionization, ESI) and multiple reaction monitoring (MRM) transitions is crucial for achieving the required sensitivity and specificity. nih.govubbcluj.ro These validated methods are essential tools for regulatory agencies, forensic laboratories, and the pharmaceutical industry to screen for illicit analogues and ensure product quality. nih.govrsc.org

The table below provides an overview of various analytical methods developed for the analysis of tadalafil and its analogues.

| Analytical Method | Column | Mobile Phase Example | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Phenomenex C18 (150 x 4.6 mm, 5 µm) | Gradient of acetonitrile (B52724) and 0.05% aqueous formic acid | UV at 230 nm | Simultaneous determination of tadalafil and various counterfeits in aphrodisiac products | nih.gov |

| UPLC-MS/MS | Shiseido C18 (100 x 2.1 mm, 2.7 µm) | Isocratic; 2.0 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (55:45, v/v) with 0.1% formic acid | ESI-MS/MS (MRM) | Quantification of tadalafil in human plasma for pharmacokinetic studies | nih.gov |

| HPLC | Agilent Zorbox SB-phenyl (250mm × 4.6mm, 5 µm) | Water, acetonitrile, and trifluoroacetic acid | UV | Analysis and detection of tadalafil related substances in tablets | google.com |

| LC-MS/MS | Core/shell C18 (50×2.1 mm, 2.6 Å) | 30% acetonitrile and 70% water | ESI-MS/MS | Determination of tadalafil from human plasma for bioequivalence studies | ubbcluj.ro |

| HPTLC | Silica gel 60 F254 aluminum sheets | Toluene: methanol (B129727) (7.2: 2.8 V/V) | Densitometry at 284 nm | Estimation of tadalafil in pharmaceutical dosage form | researchgate.net |

Viii. Future Directions in Cis Tadalafil Research

Advancements in Green and Sustainable Stereoselective Synthetic Methodologies

The chemical synthesis of stereoisomerically pure compounds like cis-Tadalafil is an area ripe for innovation, particularly concerning the integration of green chemistry principles. Future synthetic strategies will likely prioritize the reduction of environmental impact by minimizing waste, reducing energy consumption, and utilizing less hazardous substances.

Key areas of advancement are expected to include:

Catalytic Asymmetric Synthesis: Development of novel chiral catalysts, including organocatalysts and transition-metal complexes, will be crucial for achieving high stereoselectivity in the synthesis of the cis-isomer. These catalysts can potentially operate under milder reaction conditions and with lower catalyst loading, contributing to a more sustainable process.

Biocatalysis: The use of enzymes as catalysts in the synthesis of chiral intermediates for this compound offers a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.com Future research may focus on identifying or engineering enzymes with specific activity towards key synthetic steps.

Flow Chemistry: Continuous flow synthesis presents a promising avenue for improving the efficiency and safety of chemical reactions. mdpi.com This technology allows for precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized byproduct formation. The application of flow chemistry to the stereoselective synthesis of this compound could lead to more sustainable and scalable production methods for research purposes.

Alternative Solvents: A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents. Research into the use of greener alternatives such as water, supercritical fluids, or ionic liquids in the synthesis of this compound could substantially reduce the environmental footprint of its production.

| Synthetic Approach | Potential Advantages in this compound Synthesis |

| Catalytic Asymmetric Synthesis | High stereoselectivity, milder reaction conditions, lower waste. |

| Biocatalysis | High enantioselectivity, environmentally benign, operates under mild conditions. mdpi.com |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and reduced waste. mdpi.com |

| Alternative Solvents | Reduced environmental impact, improved safety, potential for novel reactivity. |

Development of Novel and High-Throughput Analytical Techniques for Isomer Analysis

The accurate and efficient analysis of this compound and its separation from other stereoisomers is critical for research and quality control. Future developments in analytical chemistry are expected to provide more powerful tools for isomer analysis.

Anticipated advancements include:

Advanced Chromatographic Techniques: While High-Performance Liquid Chromatography (HPLC) is a well-established method for chiral separation, the development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods offers faster analysis times and improved resolution. nih.gov The exploration of novel chiral stationary phases (CSPs) will continue to be a key area of research to achieve even better separation of tadalafil (B1681874) isomers. nih.govresearchgate.net

Capillary Electrophoresis (CE): CE is a powerful technique for the separation of chiral compounds and offers advantages such as high efficiency, low sample consumption, and short analysis times. mdpi.com Future research may focus on the development of new chiral selectors and optimized CE methods for the high-throughput analysis of tadalafil isomers. nih.gov

Mass Spectrometry (MS) Coupled Techniques: The coupling of chiral separation techniques with mass spectrometry provides highly sensitive and specific detection of isomers. Future advancements in MS technology, such as ion mobility-mass spectrometry, could offer an additional dimension of separation and characterization for complex isomeric mixtures.

High-Throughput Screening (HTS) Methods: The development of HTS methods for isomer analysis would be invaluable for screening large numbers of samples, for instance, in the context of synthetic route optimization or in the analysis of biological samples.

| Analytical Technique | Future Directions for this compound Isomer Analysis |

| UHPLC | Development of novel chiral stationary phases for improved resolution and speed. nih.gov |

| Capillary Electrophoresis | Exploration of new chiral selectors and optimization for high-throughput screening. mdpi.comnih.gov |

| Mass Spectrometry | Integration with advanced separation techniques like ion mobility for enhanced characterization. |

| High-Throughput Screening | Miniaturization and automation of analytical methods for rapid screening of large sample sets. |

Refined Computational Modeling for Deeper Mechanistic Understanding and Predictive Capabilities

Computational modeling has become an indispensable tool in drug discovery and development, offering insights into molecular interactions that are often difficult to obtain through experimental methods alone. nih.govnih.gov Future research on this compound will undoubtedly leverage more sophisticated computational approaches.

Key areas for future computational research include:

Advanced Molecular Docking and Dynamics Simulations: More accurate and computationally efficient docking algorithms and longer-timescale molecular dynamics simulations will provide a more detailed understanding of the binding interactions of this compound with its target proteins. researchgate.net This can help in elucidating the structural basis for its specific pharmacological profile.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM calculations can provide a more accurate description of the electronic effects within the binding site, leading to a more refined understanding of the forces driving ligand binding and selectivity.

Predictive Modeling for Pharmacokinetics and Toxicology: The development of in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogues can help in the early stages of research to prioritize compounds with favorable profiles. nih.gov

Network Pharmacology and Systems Biology Approaches: Integrating computational models with systems biology data can help to understand the broader biological effects of this compound and identify potential new research applications.

| Computational Method | Application in Future this compound Research |

| Molecular Dynamics Simulations | Elucidation of dynamic binding interactions and conformational changes. researchgate.net |

| QM/MM Calculations | Accurate prediction of binding energies and electronic interactions. |

| Predictive ADMET Modeling | Early-stage assessment of pharmacokinetic and toxicological properties. nih.gov |

| Systems Biology Approaches | Identification of novel biological targets and pathways. |

Further Elucidation of Mechanistic Insights from Diverse Preclinical Models

While the primary mechanism of action of tadalafil isomers is generally understood, further preclinical research is necessary to fully elucidate the specific effects of the cis-isomer. The use of diverse and relevant preclinical models will be crucial in this endeavor.

Future preclinical research should focus on:

Cell-Based Assays: Development and utilization of a wider range of cell-based assays to investigate the effects of this compound on various cellular signaling pathways beyond its primary target.

Animal Models of Disease: The use of animal models that more accurately mimic human physiology and disease states will be important for understanding the in vivo effects of this compound. nih.gov

Organ-on-a-Chip and 3D Cell Culture Models: These emerging technologies provide more physiologically relevant in vitro models compared to traditional 2D cell cultures and can offer new insights into the tissue-specific effects of this compound.

Comparative Studies with Other Stereoisomers: Direct comparative studies of this compound with its other stereoisomers in various preclinical models will be essential to delineate their unique pharmacological and toxicological profiles.

| Preclinical Model | Potential for Elucidating this compound's Mechanism |

| Specialized Cell-Based Assays | Investigation of off-target effects and novel signaling pathways. |

| Transgenic Animal Models | Understanding the role of specific genes and pathways in the response to this compound. nih.gov |

| Organ-on-a-Chip Technology | Studying tissue-specific responses and drug metabolism in a more human-relevant context. |

| Direct Isomer Comparison Studies | Differentiating the unique biological activities of each stereoisomer. |

Exploration of New Analogues with Tailored Pharmacological Profiles for Research Applications

The synthesis and evaluation of novel analogues of this compound represent a promising avenue for developing research tools with tailored pharmacological properties. nih.govmdpi.comnih.gov By systematically modifying the core structure of this compound, it is possible to explore the structure-activity relationships and develop compounds with enhanced potency, selectivity, or novel biological activities.

Future directions in this area include:

Rational Drug Design: Utilizing the insights gained from computational modeling and structural biology to design and synthesize analogues with specific modifications aimed at improving their interaction with the target protein.

Combinatorial Chemistry: Employing combinatorial chemistry approaches to generate libraries of this compound analogues for high-throughput screening to identify compounds with desired properties.

Bioisosteric Replacement: Replacing specific functional groups in the this compound molecule with bioisosteres to modulate its physicochemical and pharmacological properties.

Development of Fluorescent or Radiolabeled Probes: Synthesizing analogues with fluorescent tags or radiolabels can provide valuable tools for studying the distribution and target engagement of these compounds in vitro and in vivo.

| Approach to Analogue Development | Goal for Research Applications |

| Structure-Based Design | To create analogues with enhanced potency and selectivity for specific research questions. nih.govmdpi.comnih.gov |

| Combinatorial Synthesis | To rapidly generate a diverse range of compounds for screening and identifying novel activities. |

| Bioisosteric Modification | To fine-tune the pharmacokinetic and pharmacodynamic properties for specific experimental needs. |

| Labeled Analogues | To enable visualization and quantification of target engagement and distribution in biological systems. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating the PDE5 inhibitory activity of cis-Tadalafil in vitro?

- Methodological Answer : Use phosphodiesterase (PDE) activity assays with purified PDE5 enzymes. Measure inhibition via fluorescence-based or radioisotope-labeled substrates (e.g., cAMP/cGMP hydrolysis). Normalize results against positive controls (e.g., sildenafil) and report IC50 values using non-linear regression analysis . Ensure assay conditions (pH, temperature, substrate concentration) align with published protocols for PDE inhibitors. Include dose-response curves to confirm specificity and rule off-target effects .

Q. How can researchers address discrepancies in reported IC50 values for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing data to identify variables influencing IC50 variability (e.g., enzyme source, assay buffer composition, or detection methods). Replicate experiments under standardized conditions, documenting kinetic parameters (Km, Vmax) to contextualize inhibition efficacy. Cross-validate results using orthogonal methods like surface plasmon resonance (SPR) to measure binding affinity .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for group comparisons. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis). Report confidence intervals and p-values to quantify uncertainty .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate this compound’s efficacy in arterial hypertension models while minimizing confounding factors?

- Methodological Answer : Select animal models (e.g., monocrotaline-induced pulmonary hypertension in rats) with validated hemodynamic endpoints (right ventricular systolic pressure, hypertrophy). Randomize treatment groups and blind investigators to reduce bias. Include sham controls and dose-escalation cohorts to assess therapeutic windows. Use telemetry for continuous blood pressure monitoring and LC-MS/MS for plasma concentration quantification .

Q. What strategies resolve contradictions between this compound’s pharmacokinetic data and its observed pharmacodynamic effects?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models to integrate absorption, distribution, and metabolism data. Compare model predictions with empirical observations (e.g., tissue-specific PDE5 inhibition). Investigate metabolite activity (e.g., N-desmethyl-tadalafil) using in vitro assays. Address interspecies variability by cross-referencing human and preclinical data .

Q. How should researchers approach bioequivalence studies for this compound formulations in compliance with regulatory guidelines?

- Methodological Answer : Follow FDA/EMA bioequivalence protocols (e.g., randomized crossover trials in healthy volunteers). Measure AUC, Cmax, and Tmax under fasting/fed conditions. Use a 90% confidence interval for geometric mean ratios (test/reference) within 80–125% bounds. Validate analytical methods (e.g., HPLC with UV detection) per ICH guidelines and include dissolution profiling to assess formulation stability .

Methodological Considerations for Data Reporting

- Data Presentation : Use tables to summarize IC50 values, pharmacokinetic parameters, and statistical outcomes. Include raw data in supplementary materials for reproducibility .

- Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate conflicting results. Discuss limitations (e.g., assay sensitivity, model relevance) in the discussion section .

- Ethical Compliance : For human studies, obtain IRB approval and document informed consent. Adhere to ARRIVE guidelines for animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.